molecular formula C17H30O4 B14508160 Butanedioic acid, dodecenyl-, monomethyl ester CAS No. 64129-91-5

Butanedioic acid, dodecenyl-, monomethyl ester

Cat. No.: B14508160
CAS No.: 64129-91-5
M. Wt: 298.4 g/mol
InChI Key: VSPIKCBVTKGIEO-UHFFFAOYSA-N
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Description

Butanedioic acid, dodecenyl-, monomethyl ester is an organic compound with the molecular formula C17H30O4. It is an ester derived from butanedioic acid (succinic acid) and dodecenyl alcohol. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Butanedioic acid, dodecenyl-, monomethyl ester can be synthesized through the esterification reaction between butanedioic acid and dodecenyl alcohol in the presence of a catalyst. The reaction typically involves heating the reactants with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the removal of water formed during the reaction, which drives the equilibrium towards ester formation.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is catalyzed by an acid catalyst. The mixture is heated and stirred continuously to ensure complete reaction. The ester product is then purified through distillation or other separation techniques to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

Butanedioic acid, dodecenyl-, monomethyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to butanedioic acid and dodecenyl alcohol in the presence of an acid or base.

    Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

    Oxidation: The ester can undergo oxidation to form carboxylic acids or other oxidized products.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products Formed

    Hydrolysis: Butanedioic acid and dodecenyl alcohol.

    Reduction: Butanedioic acid and dodecenyl alcohol.

    Oxidation: Carboxylic acids or other oxidized derivatives.

Scientific Research Applications

Butanedioic acid, dodecenyl-, monomethyl ester has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of butanedioic acid, dodecenyl-, monomethyl ester involves its interaction with specific molecular targets and pathways. The ester can undergo hydrolysis to release butanedioic acid and dodecenyl alcohol, which can then participate in various biochemical processes. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Butanedioic acid, monomethyl ester:

    Butanedioic acid, dimethyl ester:

    Butanedioic acid, ethyl methyl ester: An ester derived from butanedioic acid, methanol, and ethanol.

Uniqueness

Butanedioic acid, dodecenyl-, monomethyl ester is unique due to its longer carbon chain (dodecenyl group), which imparts different physical and chemical properties compared to shorter-chain esters. This uniqueness makes it suitable for specific applications in industry and research.

Properties

CAS No.

64129-91-5

Molecular Formula

C17H30O4

Molecular Weight

298.4 g/mol

IUPAC Name

3-methoxycarbonylpentadec-10-enoic acid

InChI

InChI=1S/C17H30O4/c1-3-4-5-6-7-8-9-10-11-12-13-15(14-16(18)19)17(20)21-2/h6-7,15H,3-5,8-14H2,1-2H3,(H,18,19)

InChI Key

VSPIKCBVTKGIEO-UHFFFAOYSA-N

Canonical SMILES

CCCCC=CCCCCCCC(CC(=O)O)C(=O)OC

Origin of Product

United States

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